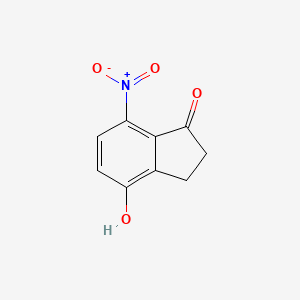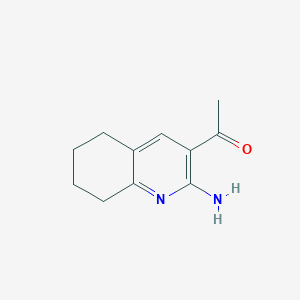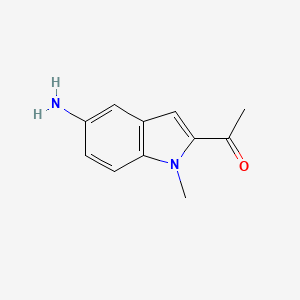
5-(Allyloxy)-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allyloxy)-2-methyl-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an allyloxy group at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-2-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and allyl bromide.
Allylation Reaction: The allylation of 2-methylindole is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Allyloxy)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert specific functional groups into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Allyloxy)-2-methyl-1H-indole is used as a building block in organic synthesis
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may serve as a lead compound for developing new biologically active molecules.
Medicine: Indole derivatives have shown promise in medicinal chemistry for their potential therapeutic properties. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Allyloxy)-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The allyloxy group can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects. The indole core is known to participate in π-π stacking interactions and hydrogen bonding, which can further influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
5-Allyloxy-1-aryl-tetrazoles: These compounds share the allyloxy group but have a different core structure, leading to distinct chemical and biological properties.
4-Allyl-1-aryl-tetrazole-5-ones: Similar to the above, these compounds have an allyl group and a tetrazole core.
Uniqueness: 5-(Allyloxy)-2-methyl-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties. The presence of both the allyloxy and methyl groups further distinguishes it from other indole derivatives, potentially leading to unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-methyl-5-prop-2-enoxy-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-6-14-11-4-5-12-10(8-11)7-9(2)13-12/h3-5,7-8,13H,1,6H2,2H3 |
InChI-Schlüssel |
BPPUQIGFTVLHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


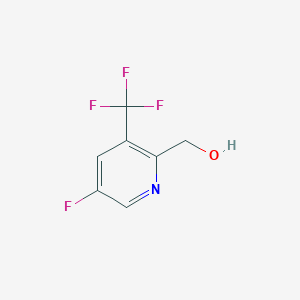
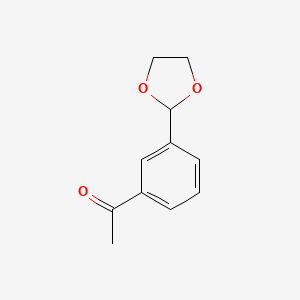
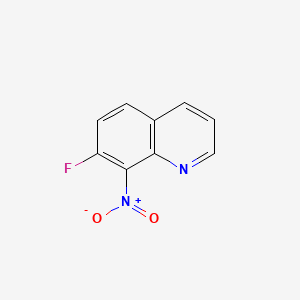
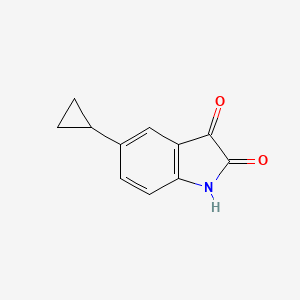
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
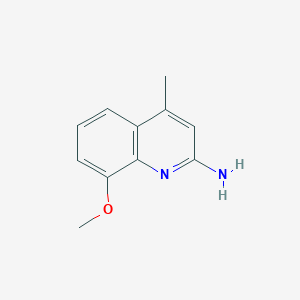
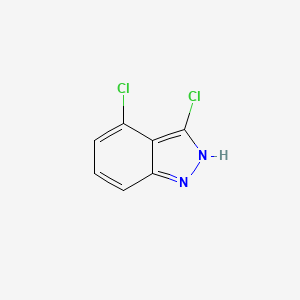
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
